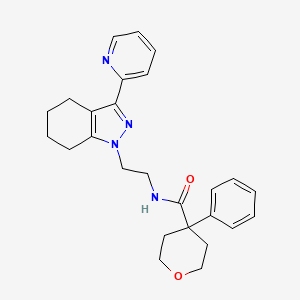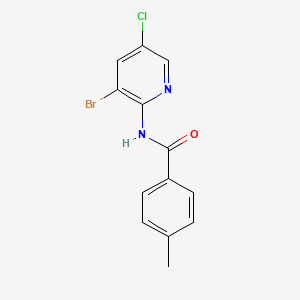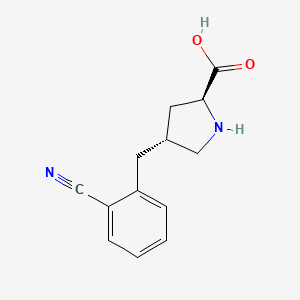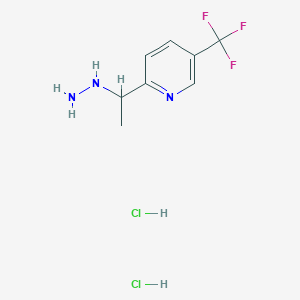
1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine is a compound with the CAS Number: 1248743-57-8 . It has a molecular weight of 153.23 . It is in liquid form .
Synthesis Analysis
Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first synthesized from glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .Molecular Structure Analysis
The IUPAC name of the compound is 1-(2-ethyl-1H-imidazol-1-yl)-2-propanamine . The InChI code is 1S/C8H15N3/c1-3-8-10-4-5-11(8)6-7(2)9/h4-5,7H,3,6,9H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is in liquid form . The molecular formula is C8H15N3 and the molecular weight is 153.22 .Scientific Research Applications
Immune Response Modification
Imiquimod and its analogues, belonging to the class of non-nucleoside imidazoquinolinamines, have shown significant potential in activating the immune system through localized induction of cytokines, such as interferons and interleukins. Although imiquimod itself does not demonstrate inherent antiviral or antiproliferative activity in vitro, its capacity to stimulate onsite cytokine secretion in various in vivo studies suggests its utility in treating various skin disorders through immunoregulatory, antiviral, antiproliferative, and antitumor activities (Syed, 2001).
Corrosion Inhibition
Imidazoline and its derivatives have been extensively used as corrosion inhibitors, especially in the petroleum industry, due to their effective, low-cost, and environmentally friendly characteristics. The chemical structure, comprising a 5-membered heterocyclic ring with two nitrogen atoms, facilitates strong adsorption onto metal surfaces, thereby preventing corrosion. This property is significantly enhanced through structural modifications of imidazoline, highlighting its potential in corrosion inhibition research (Sriplai & Sombatmankhong, 2023).
Catalysis in Organic Synthesis
Recent developments have highlighted the role of copper-mediated systems in facilitating C-N bond forming cross-coupling reactions, employing imidazoles among other amines. These recyclable catalyst systems underscore the importance of optimizing catalyst characteristics for potential commercial exploitation in organic synthesis, emphasizing the critical role of imidazole derivatives in advancing catalysis research (Kantam et al., 2013).
Metal-Organic Frameworks (MOFs)
Zeolite imidazolate frameworks (ZIFs), a subclass of MOFs, have demonstrated significant potential across various applications due to their unique properties. The incorporation of transition-metal-based ZIF materials into one-dimensional fibrous materials through electrospinning offers new directions for research, potentially enhancing the functionality of these composites for diverse applications (Sankar et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The compound 1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine is an imidazole derivative . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected . The downstream effects of these interactions would depend on the specific biological activity exhibited by the compound.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
1-(2-ethylimidazol-1-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-8-10-4-5-11(8)6-7(2)9/h4-5,7H,3,6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGOWINFSCPFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1248743-57-8 |
Source


|
| Record name | 1-(2-ethyl-1H-imidazol-1-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(5-Chloro-2-methylphenyl)-3-[(3-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2476752.png)

![2-(Aminomethyl)-8-bromopyrido[1,2-a]pyrimidin-4-one;dihydrochloride](/img/structure/B2476756.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2476758.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B2476761.png)
![4-[benzyl(methyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2476765.png)
![2-(2-(1H-pyrrol-1-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2476766.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-naphthalen-1-ylbenzamide](/img/structure/B2476767.png)



![3-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2476771.png)
